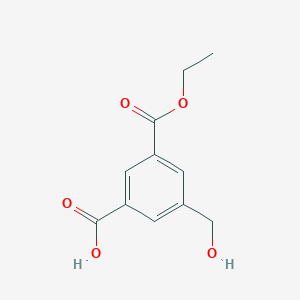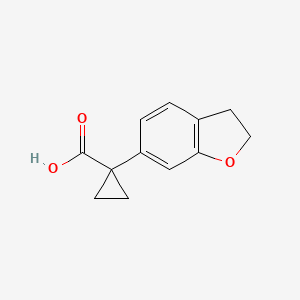
(1-cyclopentylpiperidin-4-yl) methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-cyclopentylpiperidin-4-yl) methanesulfonate is a chemical compound that combines the properties of methanesulfonic acid and a piperidine derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester typically involves the esterification of methanesulfonic acid with 1-cyclopentyl-piperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining consistency in the product quality.
化学反应分析
Types of Reactions: (1-cyclopentylpiperidin-4-yl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1-cyclopentylpiperidin-4-yl) methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then interact with various biological pathways. The piperidine moiety may also contribute to the compound’s activity by interacting with neurotransmitter receptors or enzymes.
相似化合物的比较
Methanesulfonic acid esters: Other esters of methanesulfonic acid with different alcohols.
Piperidine derivatives: Compounds containing the piperidine ring with various substituents.
Uniqueness: (1-cyclopentylpiperidin-4-yl) methanesulfonate is unique due to the combination of the methanesulfonic acid ester and the piperidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the cyclopentyl group further enhances its uniqueness by providing additional steric and electronic effects.
属性
分子式 |
C11H21NO3S |
|---|---|
分子量 |
247.36 g/mol |
IUPAC 名称 |
(1-cyclopentylpiperidin-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H21NO3S/c1-16(13,14)15-11-6-8-12(9-7-11)10-4-2-3-5-10/h10-11H,2-9H2,1H3 |
InChI 键 |
OVIMJSZZOHOTTP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC1CCN(CC1)C2CCCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine](/img/structure/B8291020.png)






![5-[(3-Phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8291061.png)
